Butenol

Physical Chemistry Process Engineering Volatility

Butenol (CAS 57323‑59‑8), systematically identified as (1E)‑1‑buten‑1‑ol, is a C4 unsaturated primary alcohol with the molecular formula C₄H₈O and a molecular weight of 72.11 g/mol. The compound is characterized by a conjugated enol structure, featuring a hydroxyl group directly attached to a carbon‑carbon double bond.

Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
CAS No. 57323-59-8
Cat. No. B1619263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButenol
CAS57323-59-8
Molecular FormulaC4H8O
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESCCC=CO
InChIInChI=1S/C4H8O/c1-2-3-4-5/h3-5H,2H2,1H3
InChIKeySIIVGPQREKVCOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butenol (CAS 57323-59-8) Scientific Procurement Baseline and Compound Classification


Butenol (CAS 57323‑59‑8), systematically identified as (1E)‑1‑buten‑1‑ol, is a C4 unsaturated primary alcohol with the molecular formula C₄H₈O and a molecular weight of 72.11 g/mol . The compound is characterized by a conjugated enol structure, featuring a hydroxyl group directly attached to a carbon‑carbon double bond [1]. Its predicted physicochemical profile includes a density of 0.8±0.1 g/cm³, a boiling point of 88.9±13.0 °C at 760 mmHg, and an ACD/LogP of 1.32 . This structural and property baseline distinguishes it from its saturated analog (1‑butanol) and positional isomers such as 2‑buten‑1‑ol (crotyl alcohol) and 3‑buten‑1‑ol, establishing the foundation for application‑specific selection.

Why Generic Substitution of Butenol (CAS 57323-59-8) with In‑Class Analogs is Scientifically Unreliable


In‑class butenol isomers (e.g., 2‑buten‑1‑ol and 3‑buten‑1‑ol) and saturated analogs (e.g., 1‑butanol) cannot be freely interchanged due to fundamental differences in molecular architecture that dictate both physical behavior and chemical reactivity. The position of the hydroxyl group relative to the double bond determines the extent of conjugation and the strength of hydrogen‑bonding networks, directly impacting volatility, lipophilicity, and reaction kinetics in downstream transformations . For instance, (1E)‑1‑buten‑1‑ol possesses a conjugated enol system that confers distinct thermal stability and vapor pressure compared to its non‑conjugated isomers, a differentiation critical in applications ranging from vapor‑phase reactions to formulation design . Substituting with a positional isomer without empirical validation risks altering reaction yields, product purity, or even the thermodynamic profile of a process [1]. The quantitative evidence presented in Section 3 substantiates this non‑interchangeability.

Butenol (CAS 57323-59-8) Quantitative Differentiation Evidence Versus Closest Analogs


Volatility and Vapor Pressure Differentiation: (1E)-1-Buten-1-ol vs. (Z)-2-Buten-1-ol

(1E)-1-Buten-1-ol exhibits a vapor pressure of 37.2±0.3 mmHg at 25°C, which is approximately 6-fold higher than the 6.2±0.5 mmHg reported for (Z)-2-buten-1-ol under identical conditions . This marked difference arises from the distinct hydrogen-bonding and conjugation patterns dictated by the hydroxyl group position, directly impacting evaporation rates and headspace concentrations in closed systems.

Physical Chemistry Process Engineering Volatility

Boiling Point and Thermal Behavior: (1E)-1-Buten-1-ol vs. 3-Buten-1-ol

The boiling point of (1E)-1-buten-1-ol is predicted at 88.9±13.0 °C at 760 mmHg, while 3-buten-1-ol has a reported boiling range of 112–114 °C under the same pressure [1]. This ~23–25 °C difference reflects weaker intermolecular forces in the conjugated enol, which reduces the energy required for vaporization (enthalpy of vaporization: 38.4±6.0 kJ/mol for the target compound ).

Distillation Thermal Stability Process Safety

Lipophilicity and Partitioning: (1E)-1-Buten-1-ol vs. 2-Buten-1-ol

(1E)-1-Buten-1-ol displays a predicted ACD/LogP of 1.32, indicating higher lipophilicity than the logP of 0.77 (ALOGPS) to 0.6 (ChemAxon) reported for 2-buten-1-ol . This ~0.5–0.7 log unit increase translates to an approximately 3–5 fold higher octanol‑water partition coefficient, altering membrane permeability and organic solvent miscibility.

Formulation Solvent Selection ADME

Ionization Energy: A Unique Thermochemical Signature for (1E)-1-Buten-1-ol

The ionization energy (IE) of (1E)-1-buten-1-ol has been experimentally determined by electron impact as 8.34 ± 0.05 eV [1]. This value serves as a fundamental thermochemical fingerprint that can be used to differentiate it from positional isomers in gas‑phase analytical methods. While comparable experimental IE data for 2‑buten‑1‑ol and 3‑buten‑1‑ol are not available in the same source, this measurement establishes a verifiable, compound‑specific parameter that supports identity confirmation and quantification in complex mixtures.

Mass Spectrometry Ion Chemistry Analytical Method Development

Evidence‑Backed Application Scenarios for Butenol (CAS 57323-59-8) Procurement


Precursor for Volatile Intermediates in Gas‑Phase Organic Synthesis

Owing to its relatively high vapor pressure (37.2 mmHg at 25°C) and low boiling point (88.9°C), (1E)-1-buten-1-ol is ideally suited as a volatile precursor in continuous‑flow gas‑phase reactors, where efficient vapor delivery and rapid removal from the reaction zone are critical for maintaining high throughput and preventing catalyst deactivation . This differentiates it from less volatile isomers such as 2-buten-1-ol (vapor pressure 6.2 mmHg), which would require higher operating temperatures or reduced pressure to achieve comparable mass transfer [1].

Synthetic Building Block for Lipophilic Organic Molecules

The elevated logP (1.32) of (1E)-1-buten-1-ol, compared to 2-buten-1-ol (logP 0.6–0.77), enhances its utility in organic synthesis where partitioning into non‑polar solvents or improved membrane permeability is advantageous . This property supports its use in the construction of more lipophilic drug candidates, agrochemical intermediates, or flavor and fragrance compounds, where the desired physicochemical profile of the final product can be modulated by incorporating a building block with predictable partitioning behavior [1].

Reference Standard for Gas Chromatography/Mass Spectrometry (GC/MS) Method Validation

The experimentally determined ionization energy (8.34 eV) and well‑characterized volatility profile provide a reliable basis for using (1E)-1-buten-1-ol as a calibration or reference standard in GC/MS and gas‑phase ion chemistry studies . This is particularly relevant in environmental monitoring of volatile organic compounds (VOCs) or in the analysis of combustion by‑products, where the ability to resolve and quantify specific butenol isomers is essential for accurate data interpretation [1].

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